molecular formula C12H12ClNO2S2 B12545927 Ethyl 2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]propanoate CAS No. 655251-61-9

Ethyl 2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]propanoate

Cat. No.: B12545927
CAS No.: 655251-61-9
M. Wt: 301.8 g/mol
InChI Key: ICRZIBPHKIOCTR-UHFFFAOYSA-N
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Description

Ethyl 2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]propanoate is an organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]propanoate typically involves the reaction of 5-chloro-1,3-benzothiazole-2-thiol with ethyl 2-bromopropanoate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]propanoate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.

    Substitution: Nucleophiles such as sodium azide or thiourea can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Azides or thiols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]propanoate involves its interaction with specific molecular targets. For instance, in its antimicrobial activity, the compound may inhibit the synthesis of essential bacterial proteins or disrupt the integrity of the bacterial cell membrane. The exact molecular pathways and targets can vary depending on the specific application and the organism being targeted.

Comparison with Similar Compounds

Ethyl 2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]propanoate can be compared with other benzothiazole derivatives such as:

  • Ethyl 2-[(5-methyl-1,3-benzothiazol-2-yl)sulfanyl]propanoate
  • Ethyl 2-[(5-nitro-1,3-benzothiazol-2-yl)sulfanyl]propanoate
  • Ethyl 2-[(5-phenyl-1,3-benzothiazol-2-yl)sulfanyl]propanoate

These compounds share a similar core structure but differ in the substituents on the benzothiazole ring. The presence of different substituents can significantly influence the chemical and biological properties of these compounds, making each unique in its own right.

Properties

CAS No.

655251-61-9

Molecular Formula

C12H12ClNO2S2

Molecular Weight

301.8 g/mol

IUPAC Name

ethyl 2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]propanoate

InChI

InChI=1S/C12H12ClNO2S2/c1-3-16-11(15)7(2)17-12-14-9-6-8(13)4-5-10(9)18-12/h4-7H,3H2,1-2H3

InChI Key

ICRZIBPHKIOCTR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)SC1=NC2=C(S1)C=CC(=C2)Cl

Origin of Product

United States

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